molecular formula C9H22N2 B141927 2,2-Di(propan-2-yl)propane-1,3-diamine CAS No. 127526-22-1

2,2-Di(propan-2-yl)propane-1,3-diamine

Cat. No. B141927
M. Wt: 158.28 g/mol
InChI Key: QZEZWQOLKWEDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Di(propan-2-yl)propane-1,3-diamine, also known as DIPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPD is a diamine with two isopropyl groups attached to the nitrogen atoms, making it a highly branched compound.

Mechanism Of Action

The mechanism of action of 2,2-Di(propan-2-yl)propane-1,3-diamine is not well understood, but it is believed to act as a nucleophile in various chemical reactions. 2,2-Di(propan-2-yl)propane-1,3-diamine can form metal complexes by coordinating with metal ions through its nitrogen atoms. The isopropyl groups attached to the nitrogen atoms can also provide steric hindrance, which can affect the reactivity of 2,2-Di(propan-2-yl)propane-1,3-diamine.

Biochemical And Physiological Effects

There are limited studies on the biochemical and physiological effects of 2,2-Di(propan-2-yl)propane-1,3-diamine. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a building block for the synthesis of biocompatible materials and drugs.

Advantages And Limitations For Lab Experiments

2,2-Di(propan-2-yl)propane-1,3-diamine has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and used as a building block for the synthesis of various compounds. However, 2,2-Di(propan-2-yl)propane-1,3-diamine is highly reactive and can be difficult to handle due to its branched structure and steric hindrance.

Future Directions

There are several future directions for the research on 2,2-Di(propan-2-yl)propane-1,3-diamine. One potential area of research is the development of new synthetic methods for 2,2-Di(propan-2-yl)propane-1,3-diamine and its derivatives. Another area of research is the investigation of the properties of 2,2-Di(propan-2-yl)propane-1,3-diamine metal complexes and their potential applications in catalysis and material science. Additionally, 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a building block for the synthesis of new dendrimers with potential applications in drug delivery and nanotechnology.

Synthesis Methods

The synthesis of 2,2-Di(propan-2-yl)propane-1,3-diamine involves the reaction of propane-1,3-diamine with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction results in the formation of 2,2-Di(propan-2-yl)propane-1,3-diamine as a colorless liquid with a boiling point of 210-212°C. The yield of 2,2-Di(propan-2-yl)propane-1,3-diamine can be improved by using excess isopropyl alcohol and removing the water formed during the reaction.

Scientific Research Applications

2,2-Di(propan-2-yl)propane-1,3-diamine has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and material science. 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a ligand in coordination chemistry to form metal complexes with interesting properties. It has been shown to be an effective chiral ligand for the enantioselective synthesis of various compounds. 2,2-Di(propan-2-yl)propane-1,3-diamine can also be used as a building block for the synthesis of dendrimers, which are highly branched and symmetric molecules with potential applications in drug delivery and nanotechnology.

properties

CAS RN

127526-22-1

Product Name

2,2-Di(propan-2-yl)propane-1,3-diamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

2,2-di(propan-2-yl)propane-1,3-diamine

InChI

InChI=1S/C9H22N2/c1-7(2)9(5-10,6-11)8(3)4/h7-8H,5-6,10-11H2,1-4H3

InChI Key

QZEZWQOLKWEDBT-UHFFFAOYSA-N

SMILES

CC(C)C(CN)(CN)C(C)C

Canonical SMILES

CC(C)C(CN)(CN)C(C)C

synonyms

1,3-Propanediamine, 2,2-bis(1-methylethyl)-

Origin of Product

United States

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